molecular formula C10H9NO4 B3021613 5-acrylamido-2-hydroxybenzoic acid CAS No. 39833-78-8

5-acrylamido-2-hydroxybenzoic acid

Cat. No.: B3021613
CAS No.: 39833-78-8
M. Wt: 207.18 g/mol
InChI Key: QQSAUUOOHVYERA-UHFFFAOYSA-N
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Description

5-Acrylamido-2-hydroxybenzoic acid is a synthetic derivative of aminobenzoic acid, characterized by an acrylamide group substituted at the 5-position and a hydroxyl group at the 2-position of the benzoic acid backbone. The acrylamido moiety introduces crosslinking capabilities, while the hydroxyl and carboxylic acid groups contribute to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

2-hydroxy-5-(prop-2-enoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSAUUOOHVYERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192901
Record name Poly(N-acryloyl-5-aminosalicylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39839-49-1, 39833-78-8
Record name Poly(N-acryloyl-5-aminosalicylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-(prop-2-enamido)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acrylamido-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the acrylamide derivative.

Industrial Production Methods

Industrial production of 5-acrylamido-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Acrylamido-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The acrylamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 5-acrylamido-2-benzoic acid.

    Reduction: Formation of 5-amino-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

5-Amino-2-Hydroxybenzoic Acid

Key Differences :

  • Structure: Lacks the acrylamido group at the 5-position, featuring only an amino group.
  • Properties :
    • Lower molecular weight (153.14 g/mol vs. ~250–420 g/mol for acrylamido derivatives) .
    • Reduced thermal stability due to the absence of the acrylamide group.
  • Applications : Primarily used as a precursor for Schiff base synthesis (e.g., in ) rather than in polymer networks .

2-Cyano-3-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)Acrylamido Benzoic Acids

Key Differences :

  • Structure: Incorporates a cyano group and bulky 3,5-di-tert-butyl-4-hydroxyphenyl substituents, enhancing steric hindrance and antioxidant properties .
  • Properties: Higher molecular weight (420.51 g/mol) and melting point (200–203°C) compared to 5-acrylamido-2-hydroxybenzoic acid .
  • Applications: Targeted for therapeutic use due to antioxidant phenolic groups, unlike the more reactive acrylamido derivative .

Schiff Base Derivatives (e.g., 5-[(E)-(2,6-Dichlorobenzylidene)Amino]-2-Hydroxybenzoic Acid)

Key Differences :

  • Structure : Features an imine (C=N) linkage instead of an acrylamide group, formed via condensation with aldehydes .
  • Properties :
    • Lower hydrolytic stability compared to acrylamido derivatives due to the labile Schiff base bond.
    • Applications in coordination chemistry and antimicrobial agents, contrasting with the polymer-focused utility of acrylamido derivatives .

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications
5-Acrylamido-2-hydroxybenzoic acid ~250 (estimated) Acrylamido, -OH, -COOH Not reported Polymers, drug delivery
5-Amino-2-hydroxybenzoic acid 153.14 -NH2, -OH, -COOH Not reported Precursor for Schiff bases
2-Cyano-3-(di-tert-butyl)acrylamido benzoic acid 420.51 Cyano, phenolic -OH, acrylamido, -COOH 200–203 Antioxidant therapies
5-(2,6-Dichlorobenzylidene)amino-2-hydroxybenzoic acid 327.13 Schiff base, -OH, -COOH Not reported Antimicrobial agents

Biological Activity

5-Acrylamido-2-hydroxybenzoic acid (5-AHBA) is a compound derived from 5-aminosalicylic acid, known for its potential therapeutic applications due to its anti-inflammatory properties. This article explores the biological activity of 5-AHBA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

5-AHBA is characterized by its ability to form hydrogen bonds and engage in electrostatic interactions with various biological molecules, including proteins and nucleic acids. This interaction can influence cellular functions and modulate biological responses. The polymeric nature of 5-AHBA allows for controlled release of active compounds, which is particularly advantageous for drug delivery systems aimed at targeting specific tissues or conditions.

Anti-inflammatory Activity

Research indicates that 5-AHBA exhibits significant anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in various in vitro models. For instance, studies have demonstrated that 5-AHBA can inhibit nuclear factor kappa B (NF-κB) activation, a key regulator of inflammation, thereby reducing inflammation-related damage in tissues .

Analgesic Properties

In animal models, 5-AHBA has demonstrated analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In a study evaluating its efficacy in pain models, 5-AHBA reduced pain responses significantly more than control groups, suggesting its potential as an analgesic agent .

Study on Drug Delivery Systems

A notable study evaluated the controlled release properties of 5-AHBA in a polymer-based drug delivery system. The results showed that the polymer could effectively release 5-aminosalicylic acid (5-ASA) in a controlled manner, which is crucial for treating inflammatory bowel diseases. The study highlighted that over 90% of the drug could reach the colon without degradation, indicating the compound's utility in targeted therapies .

Toxicity and Safety Profile

Toxicity assessments have indicated that 5-AHBA has a relatively low toxicity profile. In acute toxicity studies conducted on rodents, no significant adverse effects were observed even at high doses (2000-5000 mg/kg), which suggests a favorable safety margin for potential therapeutic use .

Summary of Biological Activities

Activity Effect Study Reference
Anti-inflammatoryInhibition of NF-κB activation
AnalgesicSignificant reduction in pain responses
Controlled ReleaseEffective delivery to target tissues
Low ToxicityNo significant adverse effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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